molecular formula C8H11Br2N3 B2734993 N-[(2-bromophenyl)methyl]guanidine hydrobromide CAS No. 2174007-88-4

N-[(2-bromophenyl)methyl]guanidine hydrobromide

Cat. No.: B2734993
CAS No.: 2174007-88-4
M. Wt: 309.005
InChI Key: HFQKXZSCIDDPAJ-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]guanidine hydrobromide is a chemical compound with the molecular formula C8H11Br2N3. It is commonly used in various scientific research fields due to its unique properties and reactivity. The compound is known for its applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]guanidine hydrobromide typically involves the reaction of 2-bromobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]guanidine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted guanidine derivatives, N-oxide derivatives, and amine derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

N-[(2-bromophenyl)methyl]guanidine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]guanidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]guanidine hydrobromide
  • N-[(2-fluorophenyl)methyl]guanidine hydrobromide
  • N-[(2-iodophenyl)methyl]guanidine hydrobromide

Uniqueness

N-[(2-bromophenyl)methyl]guanidine hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, making this compound valuable in certain synthetic applications .

Properties

IUPAC Name

2-[(2-bromophenyl)methyl]guanidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H4,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQKXZSCIDDPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C(N)N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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